molecular formula C15H22N2O2 B1672604 Ethyl 3-amino-4-(cyclohexylamino)benzoate CAS No. 347174-05-4

Ethyl 3-amino-4-(cyclohexylamino)benzoate

Cat. No.: B1672604
CAS No.: 347174-05-4
M. Wt: 262.35 g/mol
InChI Key: UJHBVMHOBZBWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-(cyclohexylamino)benzoate (CAS 347174-05-4) is a substituted benzoate ester with a molecular formula of C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol . It features an amino group at the 3-position and a cyclohexylamino group at the 4-position of the benzene ring, with an ethyl ester at the carboxylic acid position. Key properties include a melting point of 98–105°C, boiling point of 437.3±35.0°C, and density of 1.1±0.1 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrostatin 1 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for Ferrostatin 1 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The scalability of the process depends on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Ferrostatin 1 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Ferrostatin 1, which are studied for their enhanced or modified biological activities .

Scientific Research Applications

Ferrostatin 1 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the mechanisms of ferroptosis and develop new inhibitors.

    Biology: Employed in cellular and molecular biology to investigate the role of ferroptosis in cell death and survival.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as neurodegenerative disorders, cancer, and ischemia-reperfusion injury.

    Industry: Potential applications in developing new drugs and therapeutic agents .

Mechanism of Action

Ferrostatin 1 exerts its effects by inhibiting ferroptosis through several mechanisms:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoate Esters

Table 1: Molecular and Physical Properties of Ethyl 3-amino-4-(cyclohexylamino)benzoate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position 3/4) Melting Point (°C) Key Applications
This compound 347174-05-4 C₁₅H₂₂N₂O₂ 262.35 NH₂ / NHCyclohexyl 98–105 Ferroptosis inhibitor, drug intermediate
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate N/A C₁₁H₁₆N₂O₃ 224.26 NH₂ / NH(CH₂CH₂OH) Not reported Intermediate for benzimidazoles
Ethyl 3-amino-4-(cyclopropylamino)benzoate N/A C₁₂H₁₆N₂O₂ 220.27 NH₂ / NHCyclopropyl Not reported Research intermediate
Ethyl 4-(dimethylamino)benzoate 619-84-1 C₁₁H₁₅NO₂ 193.24 N(CH₃)₂ (Position 4) 63–65 Co-initiator in resin cements

Key Observations :

  • Reactivity: this compound undergoes condensation with aldehydes (e.g., 4-nitrobenzaldehyde) to form benzimidazole derivatives, a reaction facilitated by its dual amino groups . In contrast, Ethyl 4-(dimethylamino)benzoate lacks this reactivity due to the absence of a primary amine.

Key Findings :

  • Ferroptosis Inhibition: this compound outperforms caspase-3 inhibitors in protecting cells from ferroptosis, highlighting its specificity for iron-dependent pathways . The benzylamino analog (SRS11-92) shows similar efficacy but may offer improved pharmacokinetic properties .
  • Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate, likely due to its aromatic amine structure .

Hydrogen Bonding and Crystal Packing

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate forms intermolecular hydrogen bonds (N–H···O and O–H···O) in its crystal structure, stabilizing its lattice .

Biological Activity

Ethyl 3-amino-4-(cyclohexylamino)benzoate is an organic compound with significant potential in biological applications. Its structure, featuring both amino and ester functional groups, allows it to interact with various biological targets, particularly enzymes. This compound is a derivative of benzoic acid and is characterized by the presence of a cyclohexylamino substituent, which contributes to its unique biological properties.

Molecular Characteristics

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : Approximately 262.35 g/mol
  • Functional Groups : Amino group, ester group

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor . Its mechanism of action involves binding to specific enzymes, modulating their activity, and influencing various biochemical pathways. This interaction can lead to significant biological effects, such as:

  • Inhibition of enzyme-substrate complexes
  • Disruption of normal cellular processes

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways, making it a valuable tool in biochemical research.

Induction of Ferroptosis

This compound has been noted for its role in inducing ferroptosis , a form of regulated cell death distinct from apoptosis. This process is characterized by the accumulation of lipid peroxides and is believed to be mediated by the compound's ability to scavenge reactive oxygen species (ROS) and interact with iron metabolism pathways.

  • Radical-trapping antioxidant : The compound acts as a radical-trapping antioxidant, scavenging lipid peroxides and chain-carrying peroxyl radicals.
  • Interaction with iron metabolism : It may affect iron availability, influencing the ferroptosis process.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-amino-4-(methylamino)benzoateContains a methyl group instead of cyclohexylDifferent steric effects and solubility characteristics
Ethyl 4-aminobenzoateLacks cyclohexyl substituentSimpler structure with different reactivity
Ethyl 3-amino-4-(phenylamino)benzoateContains a phenyl group instead of cyclohexylPotentially different biological activity due to aromatic interactions

This table highlights how variations in substituents influence the chemical behavior and biological activity of these compounds, underscoring the uniqueness of this compound.

Therapeutic Applications

This compound has been explored for its potential therapeutic properties, including:

  • Anti-inflammatory effects : Investigated for its ability to modulate inflammatory pathways.
  • Analgesic properties : Potential use in pain management therapies.

Experimental Studies

  • In Vitro Studies : Various studies have demonstrated that this compound can significantly reduce intracellular levels of ROS in cell lines treated with pro-ferroptotic agents.
  • Cell Viability Assays : Results indicate that treatment with this compound leads to decreased cell viability in cancer cell lines, suggesting its potential as an anticancer agent.

Future Research Directions

Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

  • Detailed studies on enzyme interactions and inhibition kinetics.
  • Exploration of its role in regulating cellular death mechanisms.
  • Assessment of its therapeutic potential in clinical settings.

Q & A

Q. Basic: What are the established synthetic routes for Ethyl 3-amino-4-(cyclohexylamino)benzoate?

Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution. A representative procedure involves reacting ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at room temperature for 24 hours. The reaction progress is monitored by TLC, followed by quenching with ice, filtration, and recrystallization from ethanol to obtain the pure product . Modifications may include optimizing equivalents of cyclohexylamine or solvent choice (e.g., DMF for faster kinetics).

Q. Basic: How is the molecular structure of this compound validated?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Hydrogen bonding networks : The amino and cyclohexylamino groups form intermolecular N–H···O bonds with the ester carbonyl, stabilizing the crystal lattice .
  • Torsion angles : The cyclohexyl group adopts a chair conformation, with C–N bond lengths (~1.45 Å) consistent with aromatic amine derivatives .
    Complementary techniques like FT-IR (N–H stretches at ~3350 cm⁻¹) and ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) corroborate structural assignments .

Q. Advanced: How do competing substituents influence reactivity in further functionalization?

Methodological Answer:
The electron-donating amino and cyclohexylamino groups activate the benzene ring toward electrophilic substitution but create regiochemical challenges. For example:

  • Nitration : Competitive para/ortho directing effects may lead to mixed products. Controlled conditions (e.g., low-temperature HNO₃/H₂SO₄) favor substitution at the 5-position .
  • Acylation : Steric hindrance from the cyclohexyl group can reduce yields; microwave-assisted synthesis improves efficiency by enhancing reaction homogeneity .
    HPLC-MS is critical for identifying minor byproducts and optimizing selectivity .

Q. Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., hindered rotation of the cyclohexyl group):

  • Variable Temperature NMR : Cooling to 233 K slows rotation, simplifying splitting patterns and revealing hidden coupling constants .
  • DFT Calculations : Comparing computed (e.g., B3LYP/6-311+G(d,p)) and experimental ¹³C NMR shifts validates conformational preferences .
    Contradictions between SC-XRD (static structure) and solution-phase data should be noted in mechanistic studies .

Q. Advanced: What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:
Key challenges include:

  • Byproduct formation : Excess cyclohexylamine (≥2.2 equiv.) minimizes residual chloride intermediates .
  • Purification : Gradient column chromatography (hexane/EtOAc) separates regioisomers; recrystallization in ethanol/water improves purity (>98%) .
  • Solvent choice : Replacing THF with acetonitrile reduces reaction time (from 24 h to 12 h) while maintaining yield (~75%) .

Q. Advanced: How does the compound’s hydrogen bonding affect its biological activity?

Methodological Answer:
As Ferrostatin-1 (Fer-1), the compound inhibits ferroptosis by targeting lipid peroxidation.

  • Mechanism : The cyclohexylamino group enhances membrane permeability, while the ester moiety allows hydrolysis to the active carboxylic acid in vivo .
  • Structure-Activity Relationship (SAR) : Modifying the cyclohexyl group to smaller alkyl chains reduces potency, highlighting the role of lipophilicity in target engagement .
    Cocrystallization studies with phospholipid bilayers or GPX4 enzyme mutants could further elucidate binding modes .

Q. Advanced: How can computational methods predict crystallographic packing patterns?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .
  • Momentum Electron Density Maps : Identify electron-deficient regions (e.g., ester carbonyl) prone to π-stacking .
    Software like Mercury (CCDC) or CrystalExplorer integrates SC-XRD data with graph-set notation (e.g., R₂²(8) motifs) to model packing efficiency .

Properties

IUPAC Name

ethyl 3-amino-4-(cyclohexylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHBVMHOBZBWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347174-05-4
Record name Ethyl 3-amino-4-(cyclohexylamino)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5.84 g (20 mmol) of Compound 10 in 50 mL ethyl acetate and 30 mL methanol, 100 mg of 10% Pd/C was added, and the mixture was hydrogenated at 30 psi for 6 h. The catalyst was removed by filtration through a pad of Celite, the solvent was evaporated to dryness resulting in a dark purple solid which was recrystallized from ether-hexane. The mother liquid was evaporated, and the resulting solid was suspended in hexane and filtered to give additional yield of Compound 11
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 250 mL round bottom flask ethyl 4-(cyclohexylamino)-3-nitrobenzoate (3.01 g, 0.0103 mol) was dissolved in ethanol (40 mL) and 1 gram of 5% palladium on carbon (54.62% water) was added. Cyclohexene (7 mL, 0.07 mol) was then added and the reaction heated at 83° C. for 3 hours. The reaction mixture was filtered through celite and the filter cake washed with ethanol. The combined filtrates were concentrated to give 2.3 g title compound as a brownish tan solid.
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-amino-4-(cyclohexylamino)benzoate
Ethyl 3-amino-4-(cyclohexylamino)benzoate
Ethyl 3-amino-4-(cyclohexylamino)benzoate
Ethyl 3-amino-4-(cyclohexylamino)benzoate
Ethyl 3-amino-4-(cyclohexylamino)benzoate
Ethyl 3-amino-4-(cyclohexylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.